Dihydro-6-imino-1,3-dimethyluracil
Overview
Description
Dihydro-6-imino-1,3-dimethyluracil is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . It is also known by other names such as 1,3-dimethyl-6-iminouracil and 2,4(1H,3H)-Pyrimidinedione, dihydro-6-imino-1,3-dimethyl . This compound is a derivative of uracil, a common pyrimidine nucleobase found in RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydro-6-imino-1,3-dimethyluracil can be synthesized from 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide . The synthesis involves the reaction of this precursor with appropriate reagents under controlled conditions. The reaction typically requires a temperature range of 50-150°C and the use of liquid caustic soda as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous feeding of liquid alkali and dimethyl cyanoacetylurea solution into an impinging stream reactor. This method ensures rapid and uniform mixing of the reactants, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Dihydro-6-imino-1,3-dimethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazine-4-ones . These products are often characterized using techniques such as FTIR and NMR spectroscopy.
Scientific Research Applications
Dihydro-6-imino-1,3-dimethyluracil has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dihydro-6-imino-1,3-dimethyluracil involves its interaction with specific molecular targets and pathways. The compound can form Schiff base derivatives with substituted benzaldehydes, leading to the formation of various bioactive molecules . These interactions are often mediated by the imino group, which plays a crucial role in the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dihydro-6-imino-1,3-dimethyluracil include:
- 1,3-dimethyl-4-iminobarbituric acid
- 1,3-dimethyl-4-iminodihydrouracil
- 6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both imino and dimethyl groups.
Properties
IUPAC Name |
6-imino-1,3-dimethyl-1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFKTNIVBGBQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)CC(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863920 | |
Record name | 6-Imino-1,3-dimethyl-1,3-diazinane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17743-04-3 | |
Record name | Dihydro-6-imino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17743-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-6-imino-1,3-dimethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017743043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydro-6-imino-1,3-dimethyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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